molecular formula C15H12O6 B12428471 2',3',4',3,4-Pentahydroxychalcone

2',3',4',3,4-Pentahydroxychalcone

Cat. No.: B12428471
M. Wt: 288.25 g/mol
InChI Key: GSBNFGRTUCCBTK-UHFFFAOYSA-N
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Description

2’,3’,4’,3,4-Pentahydroxychalcone is a member of the chalcone family, characterized by the presence of multiple hydroxyl groups. Chalcones are naturally occurring compounds found in various plants and are known for their diverse biological activities. This particular compound is notable for its potential antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,3,4-Pentahydroxychalcone typically involves the condensation of 2,3,4,6-tetrakis(methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde. This reaction is followed by demethoxymethylation to yield the desired chalcone . The reaction conditions often include the use of methanolic hydrochloric acid for the demethoxymethylation step .

Industrial Production Methods: While specific industrial production methods for 2’,3’,4’,3,4-Pentahydroxychalcone are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 2’,3’,4’,3,4-Pentahydroxychalcone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The biological effects of 2’,3’,4’,3,4-Pentahydroxychalcone are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

    2’,3,4,4’,6’-Pentahydroxychalcone: Another chalcone with similar hydroxylation patterns but different biological activities.

    Eriodictyol Chalcone: Known for its antioxidant and anti-inflammatory properties.

Uniqueness: 2’,3’,4’,3,4-Pentahydroxychalcone stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBNFGRTUCCBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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